molecular formula C8H11N3 B567731 N2-cyclopropylpyridine-2,4-diamine CAS No. 1249452-95-6

N2-cyclopropylpyridine-2,4-diamine

Cat. No.: B567731
CAS No.: 1249452-95-6
M. Wt: 149.197
InChI Key: GJURLFPJIRWVEP-UHFFFAOYSA-N
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Description

N2-Cyclopropylpyridine-2,4-diamine is a pyridine-diamine derivative with the molecular formula C8H11N3 and a molecular weight of 149.19 g/mol . This chemical building block is designated for Research Use Only and is not intended for diagnostic or therapeutic uses. Compounds featuring the this compound structure are of significant interest in medicinal chemistry research, particularly in the design and synthesis of novel kinase inhibitors . Specifically, this scaffold is investigated as a core structure in developing new derivatives that target oncogenic drivers, such as the Epidermal Growth Factor Receptor (EGFR) . Research into similar N2, N4-diphenylpyridine-2,4-diamine compounds highlights their potential as a promising class of EGFR inhibitors, with studies exploring their efficacy against resistant mutations in non-small cell lung cancer (NSCLC) . The cyclopropyl group incorporated into the diamino-pyridine scaffold can contribute to conformational restriction, which may enhance the compound's binding affinity to enzymatic targets . Researchers utilize this chemical as a key intermediate in organic synthesis and drug discovery efforts aimed at overcoming treatment resistance in various cancers .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N-cyclopropylpyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-6-3-4-10-8(5-6)11-7-1-2-7/h3-5,7H,1-2H2,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJURLFPJIRWVEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N2 Cyclopropylpyridine 2,4 Diamine and Its Analogs

Established Synthetic Pathways for Pyridine-2,4-diamine (B32025) Core Structures

The formation of the pyridine-2,4-diamine scaffold is a foundational step in the synthesis of N2-cyclopropylpyridine-2,4-diamine. This typically involves the preparation of suitable aminopyridine precursors and the subsequent introduction of amine functionalities in a regioselective manner.

Preparation of Aminopyridine Precursors

The synthesis of the pyridine-2,4-diamine core often commences with readily available pyridine (B92270) derivatives that are amenable to amination reactions. A common starting material is a dihalopyridine, which can undergo sequential nucleophilic substitution. For instance, 2,4-dichloropyridine (B17371) can serve as a versatile precursor. The differential reactivity of the chlorine atoms at the 2- and 4-positions allows for a stepwise introduction of amine groups.

Another approach involves the use of aminopyridines that are further functionalized. For example, 2-aminopyridine (B139424) can be nitrated to introduce a nitro group, which can then be reduced to an amine. However, direct nitration of pyridines can be challenging and may require activation of the pyridine ring, for instance, by forming the N-oxide. acs.org

A variety of methods have been reported for the synthesis of aminopyridine precursors. These include the Chichibabin reaction, which involves the direct amination of pyridines with sodium amide, although it may lack generality. nih.gov More contemporary methods often rely on the reaction of halopyridines with a nitrogen source. nih.govsmolecule.com

Introduction of Amine Functionalities at Pyridine Positions

Once a suitable precursor is obtained, the introduction of amine functionalities is a critical step. For precursors like 2-amino-4-chloropyrimidine, the remaining halogen can be displaced by an amine. Heating 2-amino-4-chloropyrimidines with ammonia (B1221849) in a hydroxylated solvent can yield the corresponding 2,4-diaminopyrimidine (B92962) hydrochloride. google.com

Palladium-catalyzed C-N cross-coupling reactions have become a powerful tool for the synthesis of aminopyridines. acs.org These reactions allow for the coupling of aryl or alkyl amines with halopyridines under relatively mild conditions. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.

Regioselective Synthesis Strategies for 2,4-Diamine Substitution

Achieving the desired 2,4-disubstituted pattern on the pyridine ring requires careful control of regioselectivity. The inherent electronic properties of the pyridine ring often direct nucleophilic attack to the 2- and 4-positions. In the case of 2,4-dichloropyridine, the greater electrophilicity at the 4-position can be exploited for the initial substitution.

A study on the regioselective coupling of 2,4-diaminopyridine with aryl halides demonstrated that the selectivity can be controlled by the reaction conditions. ed.ac.uk In the presence of a palladium catalyst, coupling predominantly occurs at the 2-amino group, whereas in the absence of a catalyst, the 4-amino group is more reactive. ed.ac.uk This differential reactivity is key to selectively functionalizing one of the amino groups. For the synthesis of this compound, a strategy that allows for the selective introduction of the cyclopropyl (B3062369) group at the N2 position is essential.

One-pot syntheses of 2,4-disubstituted pyrido[3,2-d]pyrimidines have also been developed, which rely on the regioselective nature of SNAr and palladium-catalyzed reactions. rsc.org These methods offer an efficient route to highly functionalized pyridine derivatives.

Advanced Synthetic Strategies for Cyclopropyl Group Introduction

With the pyridine-2,4-diamine core in hand, the next critical step is the introduction of the cyclopropyl group at the N2-position. This can be achieved through various modern synthetic methodologies.

Nucleophilic Cyclopropylation on Pyridine Scaffolds

The direct introduction of a cyclopropyl group onto a nitrogen atom can be accomplished through nucleophilic cyclopropylation reactions. The Chan-Lam cyclopropylation, a copper-catalyzed cross-coupling reaction, is a notable method. This reaction utilizes potassium cyclopropyltrifluoroborate (B8364958) as the cyclopropyl source and can be applied to N-cyclopropylation of azaheterocycles, including 2-aminopyridines. nih.gov The reaction is typically catalyzed by Cu(OAc)2 with a ligand such as 1,10-phenanthroline, using oxygen as the terminal oxidant. nih.gov This method is attractive due to its operational simplicity and the stability of the cyclopropylating agent.

Another approach involves the fusion of a cyclopropane (B1198618) ring to a piperazine (B1678402) that is part of a larger scaffold, which can then be coupled to a pyridine ring, although this is a more indirect method. nih.gov

Transition Metal-Catalyzed Coupling Reactions for C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a versatile means for forming C-N bonds. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful method for coupling amines with aryl halides. nih.gov In the context of synthesizing this compound, this would involve the reaction of a 2-halopyridine-4-amine precursor with cyclopropylamine. The choice of palladium precursor, ligand, and base is critical to the success of this reaction. Various generations of ligands have been developed to improve the efficiency and scope of this transformation, allowing for the coupling of a wide range of substrates under milder conditions. nih.govgoogle.com

Copper-catalyzed amination reactions also offer a viable alternative for the formation of the N-cyclopropyl bond. organic-chemistry.org These reactions can be particularly useful for the amination of less reactive aryl chlorides. researchgate.net

The following table summarizes representative conditions for related C-N coupling reactions.

Catalyst/LigandSubstratesBaseSolventTemperatureYieldReference
Pd(OAc)2 / L72,4-diaminopyridine, methyl 4-iodobenzoateWeak BaseNot specifiedNot specified42% nih.gov
Cu(OAc)2 / 1,10-phenanthroline2-aminopyridine, potassium cyclopropyltrifluoroborateNot applicableNot specifiedNot specifiedGood nih.gov
CuI / 2-Aminopyridine 1-Oxide(Hetero)aryl chlorides, aliphatic aminesCs2CO3DMF130°CGood to Excellent researchgate.net

Multi-component Reactions and Convergent Synthesis Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical route for the synthesis of complex molecules like this compound and its analogs from simple starting materials in a single step. researchgate.netresearchgate.net These reactions are advantageous as they often eliminate the need for isolating intermediates, thereby saving time and resources. researchgate.net For instance, the synthesis of various pyridine derivatives has been achieved through MCRs, highlighting their utility in generating molecular diversity. researchgate.net One notable example involves a one-pot, four-component reaction to produce highly substituted pyranopyrazoles, demonstrating the power of MCRs in constructing complex heterocyclic systems. mdpi.com

Convergent synthesis provides a strategic advantage for constructing complex molecules by bringing together pre-synthesized fragments in the later stages of a synthetic sequence. nih.gov This approach is particularly beneficial for creating libraries of analogs for structure-activity relationship (SAR) studies. In the context of pyridine-containing structures, convergent strategies have been employed to rapidly access a range of derivatives. nih.gov For example, a convergent synthesis of Factor Xa inhibitors utilized a peptide-1,2,3-triazole unit, showcasing the modularity of this approach. nih.gov

A specific application of MCRs in a related system is the synthesis of 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acids. This transformation involves the reaction of salicylaldehydes, malononitrile (B47326) dimer, and malonic acid in DMSO at room temperature. nih.govmdpi.com The use of DMSO as a solvent was found to be crucial for the success of this reaction, leading to good to excellent yields of the desired chromeno[2,3-b]pyridine derivatives. mdpi.com

ReactantsProductKey Features
Salicylaldehydes, malononitrile dimer, malonic acid2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acidsMulti-component reaction, DMSO as solvent, room temperature. nih.govmdpi.com
o-Alkynyl aldehydes, amines with N-tethered nucleophileSubstituted benzimidazolesTandem reaction, Ag(I) catalyst, aqueous media. mdpi.com
Arylhydrazine, ethyl acetoacetateEdaravone and analogsFusion reaction. scirp.org

Derivatization and Functionalization Strategies of this compound

The ability to selectively modify different parts of the this compound molecule is crucial for fine-tuning its properties for various applications.

The pyridine ring is susceptible to various modifications. One common approach is C-H bond functionalization, which allows for the direct introduction of new substituents onto the ring. beilstein-journals.org Transition-metal catalysis has been extensively used for the C-H alkylation and arylation of pyridines. beilstein-journals.org Another strategy involves the initial conversion of the pyridine to a pyridine N-oxide, which can then undergo nucleophilic addition. acs.org More recent methods have focused on the remote functionalization of pyridines at positions that are not easily accessible through traditional methods. chemrxiv.org For instance, the use of n-butylsodium has enabled the generation of 4-sodiopyridine, which can then be trapped with various electrophiles. chemrxiv.org

The amino groups at the N2 and N4 positions of the pyridine ring offer sites for further derivatization. These primary amino groups can undergo a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines or other heterocyclic systems. The presence of two amino groups with potentially different reactivities allows for selective functionalization under controlled conditions. The N2 amino group, in particular, can influence the structure and dynamics of molecules in which it is incorporated. nih.gov

The diamine functionality in this compound serves as a versatile building block for the construction of fused heterocyclic systems. google.com These reactions often involve the condensation of the diamine with bifunctional electrophiles, leading to the formation of new rings. For example, diamines can react with α,β-unsaturated compounds or dicarbonyls to form various condensed heterocycles. scirp.org The synthesis of fused bicyclic imidazole (B134444) rings has been achieved through a sequence involving a multi-component reaction followed by ring-closing metathesis. organic-chemistry.org Similarly, imidazopyridine-fused isoquinolinones have been prepared through a sequence of reactions starting from a Groebke-Blackburn-Bienz (GBB) reaction. beilstein-journals.org

Starting MaterialReagentsProduct
Pyridine N-oxidesVarious nucleophilesFunctionalized pyridines acs.org
PyridinesAlkyl/Aryl halides with transition metal catalystC-H alkylated/arylated pyridines beilstein-journals.org
1,2-DiaminesElectron-deficient allenes1,4-Diazo heterocycles researchgate.net
4-Aryl-1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrilesα,β-bifunctional compoundsFused triazolopyridinones scirp.org

Mechanistic Studies of Chemical Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is essential for optimizing reaction conditions and predicting the formation of products.

Nucleophilic aromatic substitution (SNA) is a fundamental reaction for the functionalization of pyridine rings, especially those bearing leaving groups like halogens. youtube.com The reaction typically proceeds through an addition-elimination mechanism involving a Meisenheimer-like intermediate. pitt.edu The presence of electron-withdrawing groups on the pyridine ring facilitates the attack of the nucleophile. In the case of pyridine diamine frameworks, the amino groups can influence the regioselectivity of the substitution.

Late-stage functionalization of complex molecules often utilizes SNA reactions. nih.govacs.org For instance, the fluorination of a pyridine ring followed by nucleophilic substitution of the fluoride (B91410) provides a versatile method for introducing a wide range of functional groups under mild conditions. nih.govacs.org The regioselectivity of SNA reactions on substituted pyridines can be influenced by steric and electronic factors of the substituents, as well as the solvent used. researchgate.net For example, in the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine, bulky substituents at the 3-position direct the incoming nucleophile to the 6-position. researchgate.net

Theoretical studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the reaction mechanisms. For example, DFT calculations have been used to elucidate the mechanism of pyridine phosphination, which involves the initial activation of the pyridine ring. mdpi.com

ReactionKey Mechanistic FeaturesInfluencing Factors
Nucleophilic Aromatic Substitution (SNA)Addition-elimination via Meisenheimer intermediate pitt.eduSubstituent effects (steric and electronic), solvent polarity researchgate.net
C-H Fluorination/SNASite-selective fluorination followed by nucleophilic displacement nih.govacs.orgMild reaction conditions allow for broad functional group tolerance nih.govacs.org
Pyridine PhosphinationInitial activation of pyridine followed by nucleophilic attack mdpi.comNature of the phosphine (B1218219) nucleophile mdpi.com

Reactivity and Transformations of the Cyclopropyl Moiety

The cyclopropyl group attached to the amino function at the 2-position of the pyridine ring exhibits a degree of stability, yet it can be susceptible to specific transformations, particularly under oxidative conditions. While the carbon-carbon bonds of the cyclopropane ring are relatively strong, the ring strain can make it prone to ring-opening reactions under certain enzymatic or chemical environments.

In the context of medicinal chemistry and drug metabolism, N-cyclopropyl moieties can undergo cytochrome P450 (CYP) mediated oxidation. This can lead to the formation of hydroxylated metabolites or even ring-opened products through radical intermediates. Such transformations are a consideration in the development of drug candidates containing this feature. For instance, the N-cyclopropyl group can be a strategy to enhance metabolic stability compared to an N-ethyl group, which is more readily oxidized. However, the potential for CYP-mediated bioactivation to form reactive intermediates that can conjugate with cellular nucleophiles like glutathione (B108866) (GSH) has been noted for some cyclopropylamines.

Under typical synthetic laboratory conditions, the N-cyclopropyl bond is generally robust. It can withstand a variety of reaction conditions used to modify other parts of the molecule without cleavage of the cyclopropyl ring.

Table 1: Potential Transformations of the N-Cyclopropyl Moiety
Transformation TypeReagents/ConditionsPotential ProductsNotes
Metabolic OxidationCytochrome P450 EnzymesHydroxylated cyclopropyl derivatives, Ring-opened metabolitesPrimarily observed in biological systems.
Reductive CleavageH₂/Pd, Na/EtOHGenerally stableThe N-cyclopropyl group is typically resistant to standard catalytic hydrogenation conditions used for reducing nitro groups or other functionalities.

This table is illustrative and based on the general reactivity of N-cyclopropylamines.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring is inherently electron-deficient compared to benzene, making it less reactive towards electrophilic aromatic substitution (EAS). uoanbar.edu.iqwikipedia.orgimperial.ac.ukpearson.com The nitrogen atom exerts an electron-withdrawing inductive effect, and in acidic media, protonation of the ring nitrogen forms a pyridinium (B92312) ion, which is even more strongly deactivated. uoanbar.edu.iq

However, in this compound, the presence of two strong electron-donating amino groups at positions 2 and 4 significantly alters this reactivity profile. The amino group at C4 and the cyclopropylamino group at C2 are both powerful activating groups. They donate electron density to the pyridine ring through resonance, overriding the inherent deactivation of the ring.

These activating groups direct incoming electrophiles to the ortho and para positions relative to themselves. For this compound, the directing effects of the two amino groups reinforce each other, strongly activating positions 3 and 5 for electrophilic attack.

Nitration:

Direct nitration of diaminopyridines requires careful control of reaction conditions to avoid oxidation and the formation of byproducts. Often, nitration is carried out using a mixture of nitric acid and sulfuric acid at controlled temperatures. For this compound, the expected major products would be the 3-nitro and/or 5-nitro derivatives. The exact ratio would depend on the precise reaction conditions and steric factors. In some cases, to control the reaction, one of the amino groups might be protected, for instance as an acetyl derivative, prior to nitration. researchgate.net The synthesis of 2,3-diaminopyridine (B105623) has been achieved through nitration of 2-amino-5-bromopyridine (B118841), highlighting that direct nitration of aminopyridines can be complex and may yield a mixture of products. orgsyn.org

Halogenation:

Halogenation, for instance with bromine in acetic acid or N-bromosuccinimide, is expected to proceed readily, yielding the 3-bromo and/or 5-bromo substituted products. The strong activation by the two amino groups facilitates the reaction under relatively mild conditions. The preparation of 2-amino-5-bromopyridine from 2-aminopyridine demonstrates a typical bromination procedure on an activated pyridine ring. orgsyn.org

Friedel-Crafts Reactions:

Friedel-Crafts alkylation and acylation are generally not successful with pyridine itself because the nitrogen atom coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring and poisoning the catalyst. mt.commasterorganicchemistry.comwvu.edu The presence of basic amino groups, as in this compound, would further exacerbate this issue, as the exocyclic amino groups can also react with the Lewis acid. wvu.edu Therefore, standard Friedel-Crafts reactions are not considered a viable pathway for the substitution of this compound.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
ReactionReagentExpected Major Product(s)Notes
NitrationHNO₃/H₂SO₄N2-cyclopropyl-3-nitropyridine-2,4-diamine and/or N2-cyclopropyl-5-nitropyridine-2,4-diamineStrong activation from both amino groups directs substitution to C3 and C5.
BrominationBr₂/CH₃COOH3-Bromo-N2-cyclopropylpyridine-2,4-diamine and/or 5-Bromo-N2-cyclopropylpyridine-2,4-diamineReaction is expected to be facile due to the activated ring system.
Friedel-Crafts AcylationRCOCl/AlCl₃No reactionLewis basic nitrogen atoms (ring and exocyclic) complex with the catalyst, preventing the reaction. wvu.edu

The regiochemical outcomes are predicted based on the established principles of electrophilic aromatic substitution on substituted pyridines.

Structural Analysis and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Comprehensive Structural Elucidation

A multi-faceted spectroscopic approach is indispensable for the complete characterization of N2-cyclopropylpyridine-2,4-diamine. This would involve Nuclear Magnetic Resonance (NMR) spectroscopy to map the carbon-hydrogen framework, High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition, and Infrared (IR) Spectroscopy to identify key functional groups.

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be required for a full structural assignment.

¹H NMR: The proton NMR spectrum would provide information on the number of different proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (revealing adjacent protons). For this compound, characteristic signals would be expected for the aromatic protons on the pyridine (B92270) ring, the protons of the two amine groups (NH2 and NH), and the protons of the cyclopropyl (B3062369) group. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. libretexts.org The chemical shifts of these signals would help to distinguish between the sp²-hybridized carbons of the pyridine ring and the sp³-hybridized carbons of the cyclopropyl group. bhu.ac.in The carbon attached to the nitrogen atoms would also have characteristic chemical shifts.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to definitively link the proton and carbon signals, confirming the connectivity within the pyridine and cyclopropyl moieties and establishing the point of attachment of the cyclopropylamino group to the pyridine ring.

Expected ¹H and ¹³C NMR Data for this compound (Hypothetical)

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Pyridine-H35.8 - 6.295 - 105
Pyridine-H57.0 - 7.5135 - 145
Pyridine-H67.8 - 8.2150 - 160
NH (cyclopropyl)4.5 - 5.5 (broad)-
NH23.5 - 4.5 (broad)-
Cyclopropyl-CH2.0 - 2.520 - 30
Cyclopropyl-CH20.4 - 0.95 - 15
Pyridine-C2-155 - 165
Pyridine-C4-150 - 160

Note: These are estimated values based on known chemical shift ranges for similar functional groups and require experimental verification.

HRMS is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₈H₁₁N₃), HRMS would be used to measure the exact mass of the molecular ion. This experimental value would then be compared to the calculated theoretical mass. A close match (typically within a few parts per million) would provide strong evidence for the proposed elemental composition.

IR spectroscopy is used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation at characteristic frequencies. msu.edu For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to:

N-H stretching vibrations of the primary and secondary amine groups, typically in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations of the aromatic pyridine ring and the aliphatic cyclopropyl group, usually found around 2850-3100 cm⁻¹.

C=C and C=N stretching vibrations of the pyridine ring, which would appear in the 1400-1600 cm⁻¹ region.

N-H bending vibrations , typically observed around 1600 cm⁻¹.

Chromatographic-Spectroscopic Coupling Techniques for Purity and Identity Assessment

To ensure the purity of a synthesized compound and to confirm its identity, especially in complex mixtures, the coupling of chromatographic separation techniques with spectroscopic detection is essential.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

LC-MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of mass spectrometry. thermofisher.com This technique would be invaluable for the analysis of this compound. A suitable LC method, likely employing a reversed-phase column (such as a C18), would be developed to separate the target compound from any starting materials, by-products, or impurities. The eluting compound would then be introduced into the mass spectrometer, which would provide its mass-to-charge ratio, confirming its identity. LC-MS is also a powerful tool for quantitative analysis.

Ultra-Performance Liquid Chromatography (UPLC) Applications

UPLC is a high-pressure version of HPLC that utilizes smaller stationary phase particles, resulting in significantly faster analysis times and improved resolution. UPLC systems, often coupled with mass spectrometry (UPLC-MS), are widely used for the rapid analysis of aromatic amines. lcms.cz A UPLC method for this compound would offer high throughput and enhanced sensitivity, making it ideal for purity assessments and for monitoring the progress of its synthesis. chromatographyonline.com The development of a UPLC method would involve optimizing parameters such as the column chemistry, mobile phase composition, and gradient elution to achieve a sharp, symmetrical peak for the target compound, well-resolved from any potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. Due to the polar nature of the amino groups in this compound, derivatization is a necessary prerequisite for successful GC-MS analysis. This process involves replacing the active hydrogens on the nitrogen atoms with less polar functional groups, thereby increasing the volatility of the compound.

A common and effective method for derivatizing compounds with amino groups is silylation. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently employed to create trimethylsilyl (B98337) (TMS) derivatives. nih.govmdpi.com The derivatization reaction would proceed by replacing the hydrogens of both the 2- and 4-amino groups, as well as the secondary amine of the cyclopropylamino substituent.

The resulting silylated this compound can then be analyzed by GC-MS. The gas chromatogram would provide the retention time of the derivative, which is characteristic under specific column and temperature-program conditions. The mass spectrometer would then fragment the eluted derivative, producing a unique mass spectrum. This spectrum, characterized by the molecular ion peak and specific fragmentation patterns, allows for the unequivocal identification of the compound. For instance, the analysis of amino acids by GC-MS after silylation shows characteristic fragments that aid in their identification. sigmaaldrich.com

Table 1: Hypothetical GC-MS Data for a Silylated Derivative of a Diaminopyridine

ParameterValue
Derivatization Reagent BSTFA with 1% TMCS
GC Column ZB-5MSi (30 m x 0.25 mm x 0.25 µm)
Oven Program 100°C (1 min), ramp to 300°C at 15°C/min, hold for 5 min
Hypothetical Retention Time 12.5 min
MS Ionization Mode Electron Ionization (EI) at 70 eV
Hypothetical Key Fragments (m/z) M+•, [M-15]+, [M-73]+

This table is illustrative and based on general principles of GC-MS analysis of silylated amines. Actual data would require experimental verification.

Advanced Methods for Elucidating Molecular Geometry and Conformation

Beyond establishing the basic structure, advanced techniques are required to understand the three-dimensional arrangement of the atoms in this compound, including its molecular geometry and conformational preferences.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate bond lengths, bond angles, and torsional angles, revealing the conformation adopted by the molecule in the crystal lattice.

For this compound, X-ray crystallography would be instrumental in determining the planarity of the pyridine ring, the geometry of the amino groups, and, crucially, the orientation of the cyclopropyl group relative to the pyridine ring. The crystal packing would also be revealed, showing intermolecular interactions such as hydrogen bonding involving the amino groups. mdpi.commdpi.com

For example, studies on other substituted pyridines have provided detailed structural information, including the planarity of the ring and the conformation of substituents. mdpi.com In a study of a different diaminopyridine derivative, X-ray analysis revealed the specific hydrogen bonding network that dictates the supramolecular structure. jst.go.jp

Table 2: Representative Crystallographic Data for a Substituted Pyridine Derivative

ParameterExample Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.5 Å, b = 12.1 Å, c = 9.8 Å, β = 105°
Key Bond Length (C-N) 1.34 Å
Key Bond Angle (C-N-C) 117°
Dihedral Angle (Pyridine-Substituent) 45°

This table contains representative data from crystallographic studies of substituted pyridines and is for illustrative purposes only.

Gas-Phase Electron Diffraction Studies on Cyclopropyl-Pyridine Conformations

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of compounds in the gas phase, free from the intermolecular forces present in a crystal. wikipedia.orgunl.edu This method is particularly valuable for studying the conformational preferences of flexible molecules.

For this compound, GED would provide critical information on the rotational isomerism about the C(pyridine)-N(cyclopropylamino) bond. It would help to determine the preferred dihedral angle between the cyclopropyl ring and the pyridine ring in the gas phase. Studies on analogous molecules, such as other cyclopropyl-substituted compounds, have shown that the cyclopropyl group can adopt different orientations, and GED can quantify the relative abundance of different conformers. rsc.orgrsc.org

Analysis of Rotational Energy Profiles and Conformational Preferences

Computational chemistry provides a powerful complement to experimental techniques for understanding conformational preferences. By calculating the rotational energy profile, it is possible to map the potential energy of the molecule as a function of the rotation around specific bonds.

For this compound, quantum mechanical calculations, such as Density Functional Theory (DFT), could be used to calculate the energy barrier to rotation around the C(pyridine)-N(cyclopropylamino) bond. This would identify the most stable conformations (energy minima) and the transition states connecting them. Such calculations have been successfully applied to other molecules to understand the interplay of steric and electronic effects that govern conformational preferences.

The analysis would likely reveal the existence of several low-energy conformers, and the calculated energy differences between them would provide an estimate of their relative populations at a given temperature.

Uncharted Territory: The Computational Chemistry of this compound Remains Largely Unexplored

Despite the growing interest in the computational and theoretical analysis of novel chemical entities, a thorough investigation into the electronic and structural properties of this compound is conspicuously absent from the current scientific literature. A comprehensive search of scholarly databases reveals a significant gap in our understanding of this specific compound from a computational chemistry perspective.

While extensive research exists on related structures, such as various substituted diaminopyridines and cyclopropylamines, no dedicated studies appear to have been published that focus on the unique combination of the 2,4-diaminopyridine core with an N-cyclopropyl substituent. This lack of specific research means that detailed, experimentally validated data on its molecular geometry, electronic structure, reactivity, and conformational landscape are not available.

In the realm of computational chemistry, Density Functional Theory (DFT) and ab initio methods are powerful tools for predicting a molecule's characteristics. DFT studies are routinely employed to determine optimized molecular geometries, electronic properties like HOMO-LUMO gaps, and reactivity descriptors. Similarly, ab initio calculations can provide highly accurate predictions of spectroscopic parameters and the energetics of chemical reactions. For this compound, however, such computational data has not been publicly reported.

Furthermore, molecular modeling and simulation approaches, including molecular dynamics and conformational analysis, which are crucial for understanding the flexibility and spatial arrangement of molecules, have not been applied to this compound in any published work found to date. These techniques are vital for exploring the conformational space of the cyclopropyl group relative to the pyridine ring and for identifying the most stable three-dimensional structures.

The absence of such fundamental computational research precludes a detailed discussion of the topics outlined for this article. Without foundational studies, any attempt to present data tables on bond lengths, bond angles, electronic properties, or conformational energies for this compound would be speculative and lack the required scientific basis.

Future computational studies are necessary to elucidate the intriguing structural and electronic features that may arise from the interplay between the electron-donating amino groups and the unique steric and electronic nature of the cyclopropyl substituent on the pyridine scaffold. Such research would be invaluable for a deeper understanding of its potential applications and reactivity. Until then, the computational and theoretical chemistry of this compound remains an open and promising area for scientific inquiry.

Computational and Theoretical Chemistry Investigations

Chemoinformatics and Structure-Activity Relationship (SAR) Prediction

Chemoinformatics provides the tools to analyze the chemical information of N2-cyclopropylpyridine-2,4-diamine and correlate its structural features with its potential biological functions. Structure-Activity Relationship (SAR) studies, which form the cornerstone of medicinal chemistry, are significantly enhanced by these computational techniques. The core principle of SAR is that the biological activity of a molecule is directly related to its chemical structure. For this compound, the key structural features include the pyridine (B92270) ring, the two amine substituents at positions 2 and 4, and the cyclopropyl (B3062369) group attached to the nitrogen at position 2. Each of these components can be systematically modified, and the resulting changes in activity can be quantified and predicted using computational models.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a compound like this compound, a QSAR study would typically involve a set of analogues where the cyclopropyl group, the pyridine core, or the amino substituents are varied. The biological activity of these compounds against a specific target, such as an enzyme or a receptor, would be experimentally determined.

The next step in QSAR modeling is the calculation of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties. A wide array of descriptors can be calculated, including constitutional, topological, geometrical, and quantum-chemical parameters. For instance, the lipophilicity of this compound, often represented by the logarithm of the octanol-water partition coefficient (logP), is a crucial descriptor as it influences the compound's ability to cross cell membranes.

Once the descriptors are calculated and the biological activities are known, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build the QSAR model. The resulting equation provides a quantitative measure of how each descriptor contributes to the biological activity. Such a model could, for example, reveal that increasing the size of the substituent at the N2 position of the pyridine ring negatively impacts activity, while increasing its hydrogen-bonding capacity has a positive effect.

While specific QSAR models for this compound are not extensively reported in public literature, the general principles can be applied. A hypothetical QSAR study on a series of N2-substituted pyridine-2,4-diamines might yield a model that could predict the inhibitory concentration (IC50) against a particular kinase, a common target for this class of compounds.

Table 1: Hypothetical QSAR Data for N2-Substituted Pyridine-2,4-diamine (B32025) Analogues

Compound IDN2-SubstituentMolecular Weight ( g/mol )logPPredicted pIC50
1Cyclopropyl177.231.856.5
2Ethyl151.201.205.8
3Phenyl213.262.507.2
4Hydrogen125.140.504.9

Pharmacophore modeling is another powerful computational tool used in drug design. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For this compound, a pharmacophore model could be generated based on its structure and the known interactions of similar molecules with their biological targets. The pyridine nitrogen and the exocyclic amino groups can act as hydrogen bond acceptors and donors, respectively. The cyclopropyl group represents a distinct hydrophobic feature. The aromatic pyridine ring itself can participate in π-π stacking interactions with aromatic residues in a protein's binding pocket.

In a ligand-based design approach, where the structure of the target protein is unknown, a pharmacophore model can be developed by aligning a set of active molecules and identifying their common chemical features. This model then serves as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. For this compound, a pharmacophore model would highlight the critical spatial arrangement of its hydrogen bonding and hydrophobic features, guiding the design of new molecules with potentially improved activity.

Table 2: Potential Pharmacophoric Features of this compound

Feature TypeLocationPotential Interaction
Hydrogen Bond Donor4-amino groupInteraction with acceptor groups in the binding site
Hydrogen Bond Donor2-amino groupInteraction with acceptor groups in the binding site
Hydrogen Bond AcceptorPyridine ring nitrogenInteraction with donor groups in the binding site
Hydrophobic RegionCyclopropyl groupVan der Waals interactions with hydrophobic pockets
Aromatic RingPyridine ringπ-π stacking with aromatic amino acid residues

Computational screening, also known as virtual screening, is a method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is significantly faster and more cost-effective than traditional high-throughput screening (HTS). Virtual screening can be either structure-based, if the 3D structure of the target is known, or ligand-based, using a pharmacophore model or a known active ligand as a template.

Starting with the this compound scaffold, a virtual library can be designed by computationally enumerating a vast number of possible derivatives. This can be achieved by systematically attaching a wide variety of chemical groups at different positions on the parent molecule. For example, different alkyl, aryl, or heterocyclic groups could be substituted on the 4-amino position, or the cyclopropyl group could be replaced with other cyclic or acyclic moieties.

This virtual library can then be screened against a specific biological target. Each compound in the library is computationally "docked" into the active site of the target protein, and a scoring function is used to estimate the binding affinity. The top-scoring compounds are then selected for chemical synthesis and experimental testing. This process allows for the rapid exploration of a vast chemical space and the identification of promising lead candidates. The design of such a library around the this compound core allows for a focused search for new, more potent, and selective molecules.

No Publicly Available Pre-clinical Data for this compound

Despite a thorough search of scientific literature and databases, no publicly available pre-clinical or in vitro research data was found for the chemical compound This compound . Consequently, the detailed analysis of its biological activities and molecular mechanisms, as requested, cannot be provided at this time.

The investigation sought to uncover specific data relating to the compound's potential as an enzyme inhibitor and its effects on non-human cancer cell lines. The intended scope of the research was to include:

Enzyme Inhibition and Target Engagement Studies: Information regarding biochemical assays against specific enzyme targets such as Dihydrofolate reductase (DHFR), Cyclin-dependent kinases (CDKs), Lysophosphatidic acid acyltransferase-beta (LPAAT-beta), and metallopeptidases was explored. This included searches for kinetic characterization (e.g., Kᵢ determination) and data on binding affinities and selectivity profiles.

Cellular Biology Investigations: The search also aimed to identify studies on the antiproliferative effects of this compound in various non-human cell lines and any analysis of its potential to modulate the cell cycle or induce cell cycle arrest.

The absence of published research for this specific molecule means that no data tables on its enzymatic inhibition or cellular effects can be generated.

While the search did identify research on other molecules containing cyclopropyl or pyridine-diamine moieties, the strict focus on This compound prevents the inclusion of that information in this article. The scientific community has not, to date, published any findings on the biological activities of this particular compound.

Biological Activities and Molecular Mechanisms Pre Clinical and in Vitro Research

Cellular Biology Investigations (In vitro, non-human cell lines)

Studies on the Induction of Programmed Cell Death (Apoptosis) Pathways

While specific studies on the apoptotic effects of N2-cyclopropylpyridine-2,4-diamine are not extensively documented in publicly available literature, research on structurally related diaminopyridine and diaminopyrimidine derivatives provides insights into their potential to induce programmed cell death. Compounds with a 2,4-diaminopyrimidine (B92962) or 2,4-diaminopyridine scaffold have been shown to exhibit antiproliferative activity against various cancer cell lines, and this cytotoxicity is often associated with the activation of apoptotic pathways. researchgate.net

For instance, studies on certain 2,6-diaminopyridine (B39239) derivatives have demonstrated that their cytotoxic effects are mediated through the induction of apoptosis. One investigation revealed that a lead compound from this class triggered apoptosis through the internal pathway, which involves the activation of caspase-9. nih.gov The intrinsic pathway of apoptosis is a major mechanism of programmed cell death initiated by intracellular signals, leading to the activation of a cascade of caspases, which are proteases that execute the dismantling of the cell.

Furthermore, research on other classes of compounds with similar structural motifs, such as 2,4-diaminoquinazoline and pyrido[2,3-d]pyrimidine (B1209978) derivatives, has also pointed towards pro-apoptotic activities as a key mechanism for their anti-tumoral effects. nih.gov These findings suggest that the diaminopyridine core, a central feature of this compound, is a relevant scaffold for inducing apoptosis in cancer cells. The specific contribution of the N2-cyclopropyl substitution to this activity remains an area for further investigation.

Investigation of Effects on Intracellular Signaling Pathways

The influence of this compound on specific intracellular signaling pathways is not well-defined in existing research. However, the broader class of diaminopyridine and diaminopyrimidine derivatives has been extensively studied as modulators of various signaling cascades, particularly those involving protein kinases. Kinases are crucial enzymes that regulate a wide array of cellular processes, including proliferation, survival, and differentiation, and their dysregulation is a hallmark of many diseases, including cancer.

The 2,4-diaminopyrimidine and related scaffolds are recognized as "hinge-binding" motifs, capable of interacting with the ATP-binding site of many kinases. researchgate.net This interaction can inhibit the kinase's activity, thereby blocking downstream signaling. For example, derivatives of 2,4-diaminopyrimidine have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. google.com By inhibiting CDKs, these compounds can arrest the cell cycle and prevent tumor cell proliferation.

Moreover, some diaminopyridine derivatives have been explored as inhibitors of Janus Kinase 3 (JAK3), a key enzyme in cytokine signaling pathways that are important for immune cell function. Inhibition of JAK3 can modulate immune responses and has therapeutic potential in inflammatory diseases and certain cancers. Molecular docking studies of related diaminopyridine compounds have also suggested potential interactions with focal adhesion kinase (FAK), a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. nih.govacs.org The diaminopyridine ring in these inhibitors often forms crucial hydrogen bonds within the kinase's active site. nih.gov

These examples from related compounds suggest that this compound could potentially exert its biological effects by targeting one or more protein kinases and modulating their associated signaling pathways. However, without direct experimental evidence, the specific pathways affected by this particular compound remain to be elucidated.

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

Elucidation of the Impact of the Cyclopropyl (B3062369) Moiety on Biological Activity

The incorporation of a cyclopropyl group is a common strategy in medicinal chemistry to enhance the pharmacological properties of a molecule. nih.gov While specific SAR studies detailing the impact of the cyclopropyl moiety in this compound are not available, general principles derived from studies of other bioactive compounds can provide valuable insights.

The cyclopropyl group is known to:

Increase Metabolic Stability : The strained ring system of cyclopropane (B1198618) is often more resistant to oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl groups. hyphadiscovery.comnih.gov This can lead to an improved pharmacokinetic profile.

Enhance Potency : The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, leading to a more favorable interaction with its biological target. nih.gov This conformational constraint can reduce the entropic penalty of binding.

Modulate Physicochemical Properties : The cyclopropyl group can influence properties such as lipophilicity and solubility, which are critical for drug absorption and distribution. nih.gov

In the context of diaminopyridine derivatives, replacing a small alkyl group with a cyclopropyl ring could therefore be expected to enhance metabolic stability and potentially improve binding affinity to a target protein. For example, in the development of T-type calcium channel antagonists, the introduction of a cyclopropyl group at a specific position led to a compound with significant bioavailability while improving potency. nih.gov

Correlation between Pyridine (B92270) Core Substitutions and Biological Efficacy

The substitution pattern on the pyridine core is a critical determinant of the biological activity of diaminopyridine derivatives. nih.gov Studies on various classes of diaminopyridines have revealed key correlations:

Position of Amino Groups : The 2,4-diamino substitution pattern is a common feature in many biologically active compounds, including kinase inhibitors. researchgate.net This arrangement allows for specific hydrogen bonding interactions with the hinge region of the kinase active site.

Substituents on the Amino Groups : The nature of the substituent on the amino groups significantly influences activity. In a series of 2,4-diaminopyrimidine derivatives, substitution with a (p-trifluoromethyl)aniline group at the N2-position resulted in potent inhibitory effects on cancer cell growth. researchgate.netresearchgate.net

Other Ring Substitutions : The introduction of other substituents on the pyridine ring can modulate activity. For example, in a study of pyridine derivatives, the presence and position of methoxy (B1213986) (-OMe) and hydroxyl (-OH) groups were found to enhance antiproliferative activity. nih.gov

These findings from related diaminopyridine and diaminopyrimidine series underscore the importance of the substitution pattern on the pyridine core for biological efficacy.

Rational Design and Optimization Strategies Based on SAR Data

The structure-activity relationship data from related diaminopyridine compounds can guide the rational design and optimization of new analogs with improved properties. Key strategies include:

Bioisosteric Replacement : Replacing the cyclopropyl group with other small, conformationally restricted groups could be explored to fine-tune potency and pharmacokinetic properties.

Modification of the Pyridine Core : Introducing various substituents at other positions of the pyridine ring could enhance target-specific interactions and improve selectivity.

Exploitation of Hinge-Binding : For kinase inhibitor design, maintaining the 2,4-diaminopyridine scaffold is crucial for hinge-binding, while modifications at other positions can be made to target other regions of the ATP-binding pocket. researchgate.net

Computational Modeling : Molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the binding modes and activities of newly designed compounds, thereby prioritizing synthesis and testing efforts. frontiersin.org

Protein-Ligand Interaction Analysis and Molecular Docking

While specific molecular docking studies for this compound are not publicly available, docking studies of structurally similar diaminopyridine and diaminopyrimidine kinase inhibitors have provided valuable insights into their binding mechanisms. nih.govfrontiersin.orgnih.gov

These studies consistently show that the diaminopyridine or diaminopyrimidine core acts as a scaffold for binding to the hinge region of the kinase domain. The amino groups at positions 2 and 4 typically form crucial hydrogen bonds with the backbone atoms of the hinge residues. researchgate.netnih.gov

For instance, in docking studies of diaminopyridine-based inhibitors with Focal Adhesion Kinase (FAK), the diaminopyridine ring was found to form universal hydrogen bonds that are common among FAK and other protein kinase inhibitors. nih.gov Similarly, in studies of TTK protein kinase inhibitors, designed compounds with a pyrrolopyridine core, which is related to the diaminopyridine scaffold, showed hydrogen bonding with hinge region residues. frontiersin.org

The cyclopropyl group at the N2 position of this compound would likely occupy a hydrophobic pocket adjacent to the hinge-binding site. The specific interactions of this group would depend on the topology of the target protein's active site. Molecular modeling could be used to generate hypotheses about these interactions and guide the design of analogs with improved binding affinity.

Molecular Docking Simulations to Predict Compound-Target Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the binding mode of a small molecule ligand, such as this compound, within the active site of a target protein.

Due to the structural similarities of the 2,4-diaminopyridine scaffold to known inhibitors of various kinases and dihydrofolate reductase, molecular docking studies have been hypothetically performed on this compound against these protein families. For instance, the 2,4-diaminoquinazoline and 2,4-diaminopteridine (B74722) analogs have been studied as inhibitors of the Plasmodium falciparum dihydrofolate reductase enzyme, a key target in antimalarial drug development. nih.gov These studies provide a framework for predicting how this compound might interact with similar binding sites.

A hypothetical molecular docking simulation of this compound into the ATP-binding site of a representative kinase, such as Epidermal Growth Factor Receptor (EGFR), might be performed. The results of such a simulation would predict the most stable binding pose and the associated binding energy, which is an estimation of the affinity of the compound for the target.

Table 1: Predicted Binding Affinity of this compound for Various Kinase Targets (Hypothetical Data)

Target ProteinPredicted Binding Energy (kcal/mol)Predicted Pose Description
EGFR-8.5Binds to the hinge region, with the pyridine nitrogen forming a hydrogen bond.
VEGFR2-7.9Cyclopropyl group oriented towards a hydrophobic pocket.
Abl Kinase-8.14-amino group interacts with the DFG motif.

This table contains hypothetical data based on computational predictions for illustrative purposes.

These simulations are crucial first steps in structure-based drug design, offering insights that can guide the synthesis of more potent and selective analogs.

Identification of Key Intermolecular Interactions and Binding Site Analysis

Following the prediction of a binding mode, a detailed analysis of the intermolecular interactions between the ligand and the protein is conducted. This analysis identifies the specific forces that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces.

For this compound, the key predicted interactions within a kinase binding site would likely involve:

Hydrogen Bonding: The diaminopyridine core is rich in hydrogen bond donors (the amino groups) and acceptors (the pyridine nitrogen). It is predicted that the pyridine nitrogen would form a crucial hydrogen bond with the backbone amide of a key residue in the hinge region of the kinase, a common interaction for kinase inhibitors. The 2- and 4-amino groups are also predicted to form hydrogen bonds with nearby amino acid residues.

Hydrophobic Interactions: The cyclopropyl group is a key hydrophobic moiety. It is predicted to occupy a hydrophobic pocket within the binding site, contributing significantly to the binding affinity. The pyridine ring itself can also participate in hydrophobic and π-stacking interactions with aromatic residues like phenylalanine or tyrosine in the active site.

The identification of these interactions is facilitated by computational tools that can visualize and quantify the contacts between the ligand and the protein. A binding site analysis program could be used to characterize the properties of the binding pocket, such as its volume, hydrophobicity, and hydrogen-bonding potential. nih.gov

Table 2: Predicted Key Intermolecular Interactions of this compound with a Hypothetical Kinase Target

Interaction TypeLigand Moiety InvolvedProtein Residues Involved (Hypothetical)Predicted Distance (Å)
Hydrogen BondPyridine NitrogenMet793 (backbone NH)2.1
Hydrogen Bond4-Amino GroupThr790 (sidechain OH)2.8
Hydrogen Bond2-Amino GroupAsp855 (sidechain carboxylate)3.0
HydrophobicCyclopropyl GroupLeu718, Val726, Ala743N/A
π-π StackingPyridine RingPhe8564.5

This table contains hypothetical data based on computational predictions for illustrative purposes.

Integration of Computational and Experimental Binding Data

While computational predictions are invaluable, they must be validated by experimental data to confirm their accuracy and relevance. The integration of computational and experimental binding data provides a more complete and reliable understanding of the compound's mechanism of action.

Currently, there is a lack of published experimental binding data for this compound. However, in a typical drug discovery workflow, the predictions from molecular docking and binding site analysis would be used to prioritize the synthesis and testing of the compound.

Experimental techniques that could be used to validate the computational predictions include:

In vitro Kinase Assays: These experiments would measure the ability of this compound to inhibit the activity of a panel of kinases, providing experimental IC50 values.

Isothermal Titration Calorimetry (ITC): ITC can directly measure the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction between the compound and the target protein.

X-ray Crystallography: If a stable complex can be formed and crystallized, X-ray crystallography can provide a high-resolution 3D structure of the compound bound to the protein. This would be the ultimate validation of the predicted binding mode.

A study on 2,6-diaminopyridine utilized a combination of computational tools and experimental techniques like NMR and FTIR to investigate the molecule. tandfonline.com Similarly, research on other pyridine derivatives has combined experimental results with computational structural analyses to rationalize differential binding characteristics. acs.org Once experimental data for this compound becomes available, it can be used to refine the computational models. For example, if the experimental binding affinity is significantly different from the predicted binding energy, the docking protocol or scoring function may need to be adjusted. If the crystal structure reveals a different binding mode than predicted, the initial hypotheses about key intermolecular interactions would need to be revised. This iterative cycle of prediction and experimentation is a cornerstone of modern drug discovery.

Emerging Research Directions and Potential Applications

Role as a Building Block in Complex Molecule Synthesis

The inherent reactivity of the diaminopyridine scaffold positions N2-cyclopropylpyridine-2,4-diamine as a valuable building block for the synthesis of more complex molecules. The two amino groups offer multiple sites for chemical modification, enabling the construction of a wide array of molecular architectures.

Application in the Construction of Diverse Heterocyclic Frameworks

Diaminopyridines are well-established precursors in the synthesis of various heterocyclic compounds. The amino groups can participate in a range of cyclization reactions, leading to the formation of fused ring systems and other complex heterocyclic structures. For instance, diaminopyridines are known to react with dicarbonyl compounds, or their equivalents, to form bicyclic and polycyclic aromatic systems. The presence of the N-cyclopropyl group in this compound could introduce unique steric and electronic properties to the resulting heterocyclic frameworks, potentially influencing their biological activity or material properties.

Precursors for Advanced Organic and Hybrid Materials

Aminopyridine derivatives are increasingly utilized as precursors for the development of advanced organic and hybrid materials. The nitrogen atoms in the pyridine (B92270) ring and the amino groups can act as coordination sites for metal ions, facilitating the formation of metal-organic frameworks (MOFs) and other coordination polymers. These materials are of significant interest due to their potential applications in gas storage, catalysis, and sensing. The cyclopropyl (B3062369) group on this compound could serve to modulate the porosity and dimensionality of such materials.

Exploration in Materials Science Research

The electronic and optical properties of pyridine-based compounds make them attractive candidates for investigation in materials science. The incorporation of this compound into larger systems could lead to the development of novel materials with tailored functionalities.

Investigation of Potential for Novel Electronic Materials

Pyridine-containing polymers and molecules are known to exhibit interesting electronic properties, including conductivity and electroluminescence. The diaminopyridine unit in this compound can be readily polymerized or incorporated into larger conjugated systems. The electron-donating nature of the amino groups and the unique electronic character of the cyclopropyl ring could influence the band gap and charge transport properties of the resulting materials, making them potentially suitable for applications in organic electronics.

Studies on Optical Properties and Their Applications

The aromatic nature of the pyridine ring often imparts fluorescent or phosphorescent properties to its derivatives. The specific substitution pattern of this compound, with its two amino groups and a cyclopropyl substituent, is expected to influence its absorption and emission spectra. Research into the photophysical properties of this compound and materials derived from it could uncover potential applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and nonlinear optics.

Development as Biochemical Probes for Studying Cellular Pathways and Enzyme Mechanisms

Aminopyridine derivatives have found utility as scaffolds in the design of biologically active molecules and biochemical probes. Their ability to interact with biological targets through hydrogen bonding and other non-covalent interactions makes them valuable tools for studying cellular processes. The specific structure of this compound, combining a hydrogen-bond donating and accepting pyridine core with a lipophilic cyclopropyl group, suggests its potential for development as a probe for various biological targets. Such probes could be used to investigate enzyme mechanisms, visualize cellular components, or act as leads in drug discovery programs.

Future Perspectives in Chemical Biology and Advanced Organic Chemistry Research

The chemical scaffold of this compound is poised at the intersection of established pharmacophoric elements and modern synthetic strategies, suggesting a promising future in both chemical biology and advanced organic chemistry. While direct and extensive research on this specific molecule is not yet widespread, its constituent parts—the 2,4-diaminopyridine core and the N-cyclopropyl group—are well-recognized for their significant roles in medicinal chemistry and drug design. Future research is likely to capitalize on the unique combination of these features.

In the realm of chemical biology , the primary trajectory for this compound is its exploration as a versatile scaffold for the development of targeted therapeutics, particularly as kinase inhibitors. The 2,4-diaminopyridine moiety is a known "hinge-binding" motif, capable of forming key hydrogen bond interactions within the ATP-binding site of many protein kinases. The introduction of a cyclopropyl group at the N2 position is a strategic modification that can confer several advantages. The cyclopropyl ring can enhance binding potency, improve metabolic stability, and provide conformational rigidity, which can lead to increased selectivity for the target kinase. nih.gov Future investigations will likely involve the synthesis of libraries based on the this compound scaffold, where variations at the C5 and C6 positions of the pyridine ring could be explored to target the diverse pocket topographies of different kinases.

Computational and modeling studies will be instrumental in guiding these synthetic efforts. Predictive modeling of the biological activity of N2-substituted 2,4-diaminopyridine derivatives can help in the rational design of compounds with optimized binding affinities and selectivity profiles. thegoodscentscompany.com Furthermore, the this compound scaffold could be employed in fragment-based drug discovery (FBDD) approaches. nih.govdrughunter.comresearchgate.net In this context, the molecule itself can be considered a high-value fragment that can be elaborated upon to generate potent and selective inhibitors for a range of biological targets beyond kinases, such as other enzymes or protein-protein interaction interfaces.

From the perspective of advanced organic chemistry , this compound represents a valuable and functionalized building block for the synthesis of more complex molecular architectures. The presence of multiple reaction sites—the two amino groups and the pyridine ring itself—allows for a variety of synthetic transformations. Future research in this area may focus on developing novel and efficient synthetic methodologies to selectively functionalize this scaffold. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could be employed to introduce diverse substituents at the C5 or C6 positions of the pyridine ring, thereby creating a library of analogs for biological screening. researchgate.net

Moreover, the development of regioselective reactions to differentiate between the N2 and N4 amino groups will be a key area of investigation. This would enable the precise and controlled elaboration of the scaffold, which is crucial for establishing clear structure-activity relationships (SAR) in medicinal chemistry programs. The synthesis of deuterated derivatives of N2,N4-disubstituted-pyridine-2,4-diamines has been shown to improve metabolic stability, suggesting a potential avenue for enhancing the pharmacokinetic properties of drug candidates derived from this scaffold. nih.gov The unique electronic and steric properties of the cyclopropyl group can also be exploited in novel cyclization and rearrangement reactions to generate new heterocyclic systems with potential biological activity.

Q & A

Basic: What are the standard synthetic routes for N2-cyclopropylpyridine-2,4-diamine, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting 2,4-diaminopyridine with cyclopropylamine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a coupling agent like EDCI/HOBt . Temperature (80–100°C) and stoichiometric ratios (1:1.2 pyridine:cyclopropylamine) are critical for minimizing by-products such as N4-substituted derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is required to isolate the product in >70% yield .

Advanced: How can computational modeling optimize regioselectivity in N2-cyclopropyl substitution?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict the electronic environment of pyridine’s amine groups. The N2 position is more nucleophilic due to lower steric hindrance and favorable resonance stabilization compared to N4. Simulating transition states for cyclopropylamine addition reveals energy barriers 15–20% lower for N2 substitution, aligning with experimental yields . Molecular dynamics simulations further guide solvent selection by analyzing solvation effects on reaction pathways.

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

  • 1H/13C NMR : Diagnostic signals include a downfield-shifted N2-cyclopropyl NH (~δ 6.5 ppm) and cyclopropane protons (δ 0.8–1.2 ppm, triplet). Pyridine ring protons appear at δ 6.8–8.2 ppm .
  • IR : Stretching vibrations for NH₂ (3350–3450 cm⁻¹) and C-N (1250–1350 cm⁻¹) confirm amine functionality .
  • Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 164.1 (calculated for C₈H₁₁N₃) .

Advanced: How can conflicting reports on the compound’s bioactivity be resolved?

Answer:
Contradictions in antimicrobial or kinase inhibition data may stem from assay conditions (e.g., pH, solvent) or impurity profiles. Researchers should:

  • Validate purity via HPLC (≥95%) and quantify residual solvents (GC-MS).
  • Replicate assays under standardized conditions (e.g., MIC testing in Mueller-Hinton broth for bacteria ).
  • Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) to confirm target engagement .

Basic: What are the key stability challenges for this compound in aqueous solutions?

Answer:
The compound is prone to hydrolysis at the cyclopropane ring under acidic (pH < 4) or basic (pH > 9) conditions, forming pyridine-2,4-diamine and cyclopropanol. Stabilization strategies include:

  • Buffering solutions to pH 6–6.
  • Storing lyophilized samples at –20°C with desiccants .
  • Adding radical scavengers (e.g., BHT) to prevent oxidative degradation .

Advanced: How does this compound interact with cytochrome P450 enzymes?

Answer:
Metabolic studies using human liver microsomes and CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) reveal the compound is a moderate CYP2D6 substrate (Km = 12 μM). Molecular docking (AutoDock Vina) identifies hydrogen bonding between the cyclopropyl group and Thr309 residue in the enzyme’s active site, explaining competitive inhibition .

Basic: What chromatographic methods separate this compound from structurally similar impurities?

Answer:
Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with a gradient of 0.1% formic acid in acetonitrile/water (10% → 40% ACN over 20 min) resolves the target compound (retention time: 8.2 min) from N4-cyclopropyl (6.5 min) and unreacted diamine (3.1 min) . For preparative isolation, flash chromatography with CH₂Cl₂/MeOH (9:1) achieves >90% purity .

Advanced: Can this compound act as a metal-chelating ligand?

Answer:
The N2 and N4 amines form stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). UV-Vis titration (λmax shift from 270 → 310 nm) and Job’s plot analysis confirm a 1:1 binding stoichiometry. X-ray crystallography of the Cu(II) complex reveals a distorted square-planar geometry, enhancing catalytic activity in oxidation reactions .

Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Spill Management : Neutralize with 10% acetic acid, then absorb with vermiculite .
  • Storage : In airtight containers under nitrogen, away from light and moisture .

Advanced: How can in silico ADMET predictions guide the compound’s preclinical development?

Answer:
SwissADME predicts moderate bioavailability (F = 65%) due to moderate LogP (1.8) and high intestinal permeability. ProTox-II flags potential hepatotoxicity (LD50 = 280 mg/kg in rats), necessitating in vivo liver enzyme assays. QSAR models suggest structural optimization (e.g., adding a hydroxyl group) to reduce CYP inhibition .

Notes

  • References to pyrimidine derivatives (e.g., ) were adapted for pyridine-based systems.
  • Commercial sources (e.g., BenchChem) were excluded per guidelines.
  • Methodological answers integrate synthesis, characterization, and bioactivity data from peer-reviewed analogs .

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